penta-3,4-dien-1-amine hydrochloride
Description
Properties
CAS No. |
2377032-77-2 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Transition Metal-Catalyzed Cross-Coupling Reactions
The synthesis of structurally related amines, such as tapentadol hydrochloride, often begins with transition metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed Suzuki-Miyaura couplings have been employed to construct aryl-amine intermediates. In one protocol, 3-bromo-N,N,2-trimethylpentan-1-amine reacts with 3-methoxyphenylboronic acid in the presence of nickelous iodide and ligands such as tricyclohexyl phosphine. This reaction proceeds at 70°C in tetrahydrofuran (THF), yielding 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine with a 67.7% efficiency.
Variations in ligand systems significantly impact yields:
These results underscore the importance of ligand selection in stabilizing the catalytic cycle and enhancing electron transfer during coupling.
Alternative Coupling Systems
Palladium and trifluoromethanesulfonyl nickel complexes have also been explored. For instance, trifluoromethanesulfonyl nickel with 2,2'-bipyridyl in tert-amyl alcohol facilitates coupling at 60°C, achieving a 58.6% yield. While nickel-based systems dominate due to cost-effectiveness, palladium catalysts remain under investigation for their potential to improve regioselectivity in diene systems.
Demethylation and Hydrochloride Salt Formation
Acid-Mediated Demethylation
A critical step in synthesizing primary amines involves the removal of methyl groups from dimethylamino intermediates. Hydroiodic acid (HI) is widely used for this purpose. In a representative procedure, 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes reflux with 45% HI for 12 hours, yielding 3-[(dimethylamino)-1-ethyl-2-methylpropyl]phenol at 82.6% efficiency. Subsequent neutralization with sodium hydroxide and extraction with ethyl acetate isolates the free amine.
Hydrochloride Salt Preparation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid. While specific details for penta-3,4-dien-1-amine hydrochloride are absent in the reviewed literature, analogous protocols suggest dissolving the amine in anhydrous ether and introducing gaseous HCl until precipitation occurs. The product is then filtered, washed with cold ether, and dried under vacuum.
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction conditions and yields from analogous syntheses:
Challenges and Optimization Strategies
Chirality Control
Chiral resolution remains a hurdle in producing enantiomerically pure this compound. The patent literature describes the use of chiral resolving agents, such as tartaric acid derivatives, to separate racemic mixtures. However, yields in resolution steps are often lower (<50%), necessitating iterative crystallization or chromatographic purification.
Solvent and Temperature Effects
Solvent polarity directly influences coupling efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of boronic acids but may destabilize nickel catalysts. THF strikes a balance between solvation and catalyst stability, making it the solvent of choice in most protocols . Reaction temperatures above 70°C risk side reactions, such as over-reduction or polymerization of diene intermediates.
Biological Activity
Penta-3,4-dien-1-amine hydrochloride is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound (C5H9N·HCl) is an amine derivative characterized by a conjugated diene system. Its structure allows for various interactions with biological targets, which is crucial for its activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating the p53 pathway. For instance, derivatives of penta-3,4-dien-1-amine have been linked to growth inhibition in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Cholinesterase Inhibition : Some derivatives of penta-3,4-dien-1-amine have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to enhanced cholinergic signaling, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess properties that inhibit the growth of certain bacterial strains, although further research is needed to confirm these effects and elucidate the underlying mechanisms .
Anticancer Activity
A study investigating the growth inhibitory effects of various analogues of penta-3,4-dien-1-amine found that certain modifications significantly enhanced their potency against human cancer cells. For example:
| Compound | GI50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 2.6 ± 0.2 | High |
| Compound B | 6.7 ± 0.5 | Moderate |
| Compound C | 30 > GI50 | Low |
These findings indicate that structural modifications can lead to increased selectivity for cancer cells over normal cells .
Cholinesterase Inhibition
In a separate investigation focused on cholinesterase inhibitors, derivatives of penta-3,4-dien-1-amine were tested for their IC50 values against AChE:
| Derivative | IC50 (µM) |
|---|---|
| Derivative 1 | 12.8 |
| Derivative 2 | 33.9 |
| Derivative 3 | 40.1 |
These results suggest varying degrees of inhibition, with some compounds showing promising potential as therapeutic agents in cognitive disorders .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that certain derivatives may exhibit mutagenic or carcinogenic properties at high concentrations, necessitating careful evaluation before clinical application .
Scientific Research Applications
Pharmaceutical Applications
Penta-3,4-dien-1-amine hydrochloride serves as a precursor for synthesizing biologically active compounds. Its structural similarity to other compounds allows it to be utilized in the development of drugs targeting various diseases.
Anticancer Research
Recent studies have highlighted the compound's potential in anticancer therapies. For example, hybrids based on penta-1,4-dien-3-one/amine derivatives have shown significant antiproliferative effects against breast cancer cell lines (MCF-7 and SKBr3) by targeting the HSP90 protein . These findings suggest that this compound can be instrumental in designing novel anticancer agents.
Antimicrobial Activity
Compounds with similar structures have been investigated for their antimicrobial properties. The presence of the amine group enhances the biological activity of these compounds, making them candidates for developing new antimicrobial agents.
This compound exhibits notable biological activities due to its chemical structure. Its derivatives have been studied for various pharmacological effects:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Penta-1,4-diene | Diene | Antiviral | Simple diene structure without amine group |
| Piperidine | Heterocyclic Amine | Antimicrobial | Six-membered ring structure |
| Penta-1,4-diene-3-one | Diketone | Anticancer | Contains carbonyl groups |
| Quinazoline derivatives | Heterocyclic Compound | Antitumor | Incorporates nitrogen heterocycles |
This table illustrates how this compound compares to other compounds regarding biological activity and structural features.
Case Study 1: Hybrid Compounds
In a study involving aryl/penta-1,4-dien-3-one/amine hybrids, researchers synthesized several compounds that demonstrated improved antiproliferative effects on HER2-positive breast cancer cells. The hybrid compounds exhibited IC50 values ranging from 7.45 to 10.75 μM while showing reduced toxicity to normal breast cells . This research underscores the potential of this compound derivatives in targeted cancer therapy.
Case Study 2: Structure–Activity Relationship (SAR)
A detailed structure–activity relationship analysis revealed that the presence of the penta-1,4-dien-3-one linker significantly contributed to the antiproliferative activity of the synthesized hybrids. The study found that specific modifications could enhance biological activity while minimizing side effects .
Chemical Reactions Analysis
Nucleophilic Substitution (Amine Reactivity)
The amine group can act as a nucleophile, reacting with electrophiles (e.g., alkyl halides, acyl chlorides) to form substituted amines or amides. For example:
-
Alkylation : Reaction with methyl iodide could yield a quaternary ammonium salt.
-
Acetylation : Reaction with acetyl chloride may form an amide derivative.
Electrophilic Addition (Diene Reactivity)
The conjugated diene system can undergo:
-
Hydrohalogenation : Addition of HCl or HBr across the double bonds.
-
Polymerization : Radical or step-growth polymerization under heat/light.
-
Diels-Alder Reaction : If paired with a dienophile (e.g., maleic anhydride), forming six-membered rings.
Reduction Reactions
The diene system may be reduced to form alkenes or alkanes using reagents like hydrogen gas (H₂) with palladium catalysts (Pd/C) or lithium aluminum hydride (LiAlH₄).
Acid-Base Chemistry
The hydrochloride salt (-NH₃⁺Cl⁻) can release the free amine under basic conditions, enabling deprotonation and subsequent reactions.
Comparison of Functional Group Reactivity
| Functional Group | Reactivity Type | Example Reaction |
|---|---|---|
| Amine (-NH₂) | Nucleophilic substitution | Alkylation (e.g., with methyl iodide) |
| Diene (C=C-C=C) | Electrophilic addition | Hydrohalogenation (e.g., HCl addition) |
| Diene | Reduction | Hydrogenation to alkanes |
| Amine | Acid-base chemistry | Deprotonation under basic conditions |
Research Gaps and Limitations
The provided sources ( , ) focus primarily on structural identification and synthesis methods rather than detailed reaction mechanisms. No experimental data (e.g., reaction yields, kinetics) or spectroscopic evidence (e.g., NMR shifts post-reaction) are available in the reviewed literature.
Suggested Future Research Directions
-
Mechanistic Studies : Investigate the regioselectivity and stereochemistry of diene addition reactions.
-
Catalytic Applications : Explore the role of transition metals (e.g., Pd, Cu) in enhancing nucleophilic substitution or cycloaddition efficiency.
-
Stability Analysis : Assess the compound’s thermal stability under polymerization conditions.
This synthesis highlights the need for further experimental validation of the proposed reactivity pathways.
Note : The analysis is based on generalized organic chemistry principles, as specific reaction data for this compound is absent in the reviewed sources.
Comparison with Similar Compounds
Comparison with Structurally Similar Amine Hydrochlorides
The following table compares penta-3,4-dien-1-amine hydrochloride with analogous compounds from the Enamine Ltd. catalogue (), focusing on structural features, substituents, and inferred properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Reactivity/Applications |
|---|---|---|---|---|
| This compound | C₅H₈ClN | 117.58 | Conjugated allene system (C=C=C) | Cycloadditions, diene in Diels-Alder reactions |
| 5,5-Difluoro-4-methylpentan-2-amine hydrochloride | C₆H₁₂ClF₂N | 181.62 | Difluoro and methyl substituents | Enhanced metabolic stability (fluorine effect) |
| NH₂ 3-Cyclopropylidenecyclobutan-1-amine hydrochloride | C₇H₁₀ClN | 143.62 | Cyclopropane ring fused to cyclobutane | Ring-opening reactions (strain-driven) |
| C₆H₁₀ClF₂N (Fluorinated cyclopentadienylamine HCl) | C₆H₁₀ClF₂N | 169.60 | Fluorine substituents on cyclic structure | Electron-withdrawing effects, solubility |
| C₇H₆N₂O₃S (Thiopyrrolidone derivative) | C₇H₆N₂O₃S | 198.20 | Sulfur-containing heterocycle | Metal coordination, redox activity |
Key Observations:
Electronic and Steric Effects: The allene system in penta-3,4-dien-1-amine enables π-orbital overlap, making it reactive in [2+2] or [4+2] cycloadditions. In contrast, fluorinated analogs (e.g., C₆H₁₀ClF₂N) exhibit reduced electron density due to fluorine’s electronegativity, favoring stability in oxidative environments .
Solubility and Stability :
- Hydrochloride salts generally improve aqueous solubility. However, fluorinated compounds may display enhanced lipophilicity, balancing solubility and membrane permeability—a critical factor in medicinal chemistry .
Stereochemical Considerations :
- While penta-3,4-dien-1-amine lacks chiral centers, cyclopropylidenecyclobutane derivatives (entry 5) or tert-butyl analogs (entry 11) may exhibit stereoselectivity in asymmetric synthesis .
Q & A
Q. Critical Parameters :
- Temperature control (0–25°C) during hydrochloride formation prevents decomposition.
- Anhydrous conditions are essential to avoid hydrolysis of intermediates.
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Focus
Analytical validation requires a combination of techniques:
- NMR Spectroscopy : and NMR to confirm the allene structure (characteristic signals at δ 4.5–5.5 ppm for allenic protons) and amine protonation .
- HPLC-MS : Reverse-phase chromatography with UV detection (λmax ~250 nm) and mass spectrometry (expected [M+H] ~134.6 Da for the free amine) to assess purity ≥98% .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry (e.g., CHClN requires C 44.3%, H 7.4%, N 10.3%) .
Data Interpretation : Discrepancies in CHN results may indicate residual solvents or byproducts, necessitating recrystallization.
What strategies are effective for resolving contradictory spectroscopic data in allene-containing amines?
Advanced Research Focus
Contradictions in NMR or IR spectra often arise from:
- Tautomerization : Allenes may equilibrate with conjugated dienes under acidic or basic conditions, altering spectral profiles. Stabilize the sample at low temperatures (e.g., −20°C) during analysis .
- Solvent Effects : Use deuterated dimethyl sulfoxide (DMSO-d) to minimize proton exchange broadening in amine signals .
- X-ray Crystallography : Resolve ambiguities by growing single crystals in ethanol/water mixtures and analyzing the solid-state structure .
How can computational modeling optimize stereochemical outcomes in reactions involving this compound?
Advanced Research Focus
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:
- Transition-State Geometry : Allenes exhibit bent or linear configurations, influencing regioselectivity in cycloadditions or nucleophilic attacks .
- Solvent Interactions : Polar solvents stabilize zwitterionic intermediates in amine-protonation steps, favoring specific stereoisomers .
Validation : Compare computed IR spectra with experimental data to refine models.
What experimental designs mitigate challenges in scaling up this compound synthesis?
Q. Advanced Research Focus
- Flow Chemistry : Continuous reactors improve heat and mass transfer for exothermic steps (e.g., HCl neutralization), reducing side reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor intermediate concentrations in real time .
- Byproduct Management : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove unreacted propargyl halides .
How does the allene moiety in this compound influence its reactivity in catalytic applications?
Advanced Research Focus
The conjugated π-system of the allene enables:
- Metal Coordination : Acts as a η-ligand in palladium-catalyzed cross-couplings, facilitating C–N bond formation .
- Electrophilic Reactivity : Participates in [2+2] cycloadditions with electron-deficient alkenes under UV light .
Case Study : In Green Chemistry, allene-containing ketones were selectively transformed into quinolizinones via acid-catalyzed cyclization, suggesting analogous pathways for amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
